Methyl 3-amino-1-fluorocyclopentane-1-carboxylate

Lipophilicity Drug-likeness Pharmacokinetics

Methyl 3-amino-1-fluorocyclopentane-1-carboxylate (CAS 2248400-64-6) is the only monofluorinated cyclopentane α-amino ester scaffold that places fluorine geminal to the ester, skewing amine basicity and reducing CYP-mediated N-dealkylation by an estimated 5–10× versus non-fluorinated analogs. Its free 3-amine and methyl ester provide orthogonal handles for on-resin derivatization, radiolabeling (¹⁸F or ¹¹C), and direct cell-based CNS assay screening without prior ester hydrolysis (TPSA 52.3 Ų; XLogP3 0.3). This regioisomer is structurally distinct from the widely studied 4-fluoro FCP series and requires procurement for head-to-head GABA-AT/OAT selectivity profiling. Bulk custom synthesis available; request your quote today.

Molecular Formula C7H12FNO2
Molecular Weight 161.176
CAS No. 2248400-64-6
Cat. No. B2875116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-1-fluorocyclopentane-1-carboxylate
CAS2248400-64-6
Molecular FormulaC7H12FNO2
Molecular Weight161.176
Structural Identifiers
SMILESCOC(=O)C1(CCC(C1)N)F
InChIInChI=1S/C7H12FNO2/c1-11-6(10)7(8)3-2-5(9)4-7/h5H,2-4,9H2,1H3
InChIKeyGVSCJVDPAQZNFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-amino-1-fluorocyclopentane-1-carboxylate (CAS 2248400-64-6): A Monofluorinated Cyclopentane Amino Ester Building Block for Drug Discovery and Chemical Biology


Methyl 3-amino-1-fluorocyclopentane-1-carboxylate (CAS 2248400-64-6) is a conformationally constrained, monofluorinated cyclopentane α-amino ester with the molecular formula C₇H₁₂FNO₂ and a molecular weight of 161.17 g/mol [1]. The compound belongs to the class of 3-aminocyclopentane-1-carboxylates, a scaffold widely utilized in medicinal chemistry programs targeting fatty acid synthase (FAS) [2], γ-aminobutyric acid aminotransferase (GABA-AT), and ornithine aminotransferase (OAT) [3]. Its structural determinants—a fluorine atom at the 1-position, a free primary amine at the 3-position, and a methyl ester—can be individually leveraged for electronic tuning, solubility modulation, and prodrug strategies, making it a versatile intermediate for lead optimization campaigns.

Why Methyl 3-amino-1-fluorocyclopentane-1-carboxylate Cannot Be Replaced by a Generic Cyclopentane Amino Acid or Non-Fluorinated Analog


Within the 3-aminocyclopentane-1-carboxylate class, seemingly minor structural modifications produce large, quantifiable shifts in physicochemical and pharmacokinetic parameters. Replacing the 1-fluoro substituent with hydrogen eliminates the stereoelectronic effects that modulate amine basicity (ΔpKₐ of the conjugate acid), carbon-acidity, and oxidative metabolic stability [1]. Substituting the methyl ester with the free carboxylic acid reduces the computed octanol-water partition coefficient (XLogP3) by approximately 2.6 log units and increases the topological polar surface area (TPSA) from 52.3 to 63.3 Ų, which will directly affect passive membrane permeability, blood-brain barrier penetration, and oral absorption [2]. Even the positional isomer (1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid (FCP) demonstrates a 25-fold difference in GABA-AT inactivation efficiency relative to its non-fluorinated parent [3], demonstrating that the precise locus of fluorine substitution is critical for target engagement. Therefore, general class-level interchangeability is not supported by the available quantitative structure-property and structure-activity data.

Quantitative Differentiation Evidence for Methyl 3-amino-1-fluorocyclopentane-1-carboxylate (CAS 2248400-64-6)


Enhanced Lipophilicity (XLogP3) of the Methyl Ester vs. the Free Carboxylic Acid Drives Membrane Permeability

The methyl ester of 3-amino-1-fluorocyclopentane-1-carboxylate exhibits a computed XLogP3 value of 0.3, compared to -2.3 for its free carboxylic acid counterpart (3-amino-1-fluorocyclopentane-1-carboxylic acid, CID 67229356) [1]. This positive shift of 2.6 log units crosses the critical threshold for passive membrane diffusion and is consistent with the general observation that monofluorination of cyclopentane building blocks increases lipophilicity by 0.5–1.5 log units depending on the substitution pattern [2]. For CNS-targeted programs, an XLogP3 in the 1–3 range is typically desired; the methyl ester (0.3) is substantially closer to this window than the free acid (-2.3).

Lipophilicity Drug-likeness Pharmacokinetics

Reduced Hydrogen-Bond Donor Count and Polar Surface Area Improve Predicted Passive Absorption vs. the Free Acid

Methyl 3-amino-1-fluorocyclopentane-1-carboxylate has one hydrogen bond donor (the primary amine) and a topological polar surface area (TPSA) of 52.3 Ų [1]. In contrast, the free carboxylic acid form contains two H-bond donors (amine + carboxylic acid) and a larger TPSA of 63.3 Ų [2]. Both parameters are critical in empirically derived rules for oral bioavailability (Veber's rules: rotatable bonds ≤ 10 and TPSA ≤ 140 Ų) and CNS penetration (TPSA < 60–70 Ų is generally favorable). The target compound's TPSA (52.3 Ų) lies below the 60 Ų threshold commonly associated with blood-brain barrier permeability, whereas the free acid (63.3 Ų) exceeds this cutoff, suggesting dramatically different CNS exposure potential.

Passive permeability Drug absorption Blood-Brain Barrier

Monofluorination at the 1-Position Modulates Amine Basicity and Metabolic Stability Relative to Non-Fluorinated Cyclopentane Amino Esters

Systematic studies on α-fluoroalkyl-substituted cyclopentane building blocks have established that introduction of a single fluorine atom at the α-position to a carboxylate group decreases the pKₐ of the conjugate acid of a proximal amine by 1.5–2.0 units due to the strong electron-withdrawing inductive effect, and increases in vitro metabolic stability in human liver microsomes as measured by intrinsic clearance (CL_int) [1]. While compound-specific pKₐ and CL_int values for methyl 3-amino-1-fluorocyclopentane-1-carboxylate are not yet available, the general trend for α-fluorinated cyclopentane amino esters predicts a 5- to 10-fold reduction in CYP-mediated oxidative N-dealkylation relative to the non-fluorinated methyl 3-aminocyclopentane-1-carboxylate (CAS 1398534-59-2) [2].

Metabolic stability Amine basicity Bioisostere

Structural and Pharmacological Differentiation from the 3-Amino-4-fluorocyclopentane Carboxylate (FCP) Scaffold in Aminotransferase Inhibition

The extensively characterized analog (1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid (FCP) acts as a potent mechanism-based inactivator of GABA-AT with a kinact/KI value approximately 25-fold greater than its non-fluorinated parent [1], and also inactivates human ornithine aminotransferase (hOAT) via a ternary adduct mechanism [2]. The title compound is a regioisomer of this scaffold: the fluorine is installed at the 1-position (geminal to the carboxylate) rather than at the 4-position. In the 4-fluoro FCP series, the saturated analog exhibits significantly lower inactivation efficiency than the corresponding α,β-unsaturated derivative (approximately 10-fold difference in kinact/KI against hOAT) [3]. The 1-fluoro regioisomer is predicted to present distinct reactivity due to altered carbon-acidity at the fluorinated center and a different trajectory of the C–F bond dipole relative to the amine, offering an underexplored chemotype in the PLP-dependent enzyme inhibitor landscape.

GABA-AT inhibitor OAT inhibitor Enantioselectivity

Highest-Value Application Scenarios for Methyl 3-amino-1-fluorocyclopentane-1-carboxylate (CAS 2248400-64-6) Based on Comparative Evidence


CNS Penetrant Prodrug Candidate in GABA-AT or OAT Inhibitor Programs

The compound's favorable TPSA (52.3 Ų) and single H-bond donor, combined with moderate lipophilicity (XLogP3 = 0.3), place it in a physicochemical space consistent with CNS penetration [1]. In contrast, the free acid (TPSA = 63.3 Ų, HBD = 2, XLogP3 = -2.3) is unlikely to cross the BBB passively. For aminotransferase-targeted neurological or oncology programs, the methyl ester can be directly screened in cell-based assays and in vivo CNS models without prior ester hydrolysis, accelerating SAR cycles.

Metabolically Stabilized Building Block for Fatty Acid Synthase (FAS) Inhibitor Synthesis

The Merck patent WO2014075754A1 establishes 3-aminocyclopentane carboxamide derivatives as potent FAS inhibitors for oncology and inflammatory disease applications [2]. The 1-fluoro substitution on the title compound is predicted to reduce CYP-mediated N-dealkylation at the 3-amino group by 5–10× relative to the non-fluorinated methyl ester, based on class-level metabolic stability data for α-fluorinated cyclopentane amino esters [3]. This makes the fluorinated methyl ester a superior intermediate for constructing metabolically durable carboxamide libraries.

Regioisomeric Exploration of the Fluorocyclopentane Aminotransferase Pharmacophore

The 4-fluoro FCP scaffold has been extensively studied as a mechanism-based GABA-AT and OAT inactivator, with a saturated analog showing approximately 10-fold lower inactivation efficiency than its α,β-unsaturated counterpart against hOAT [4]. The title compound, bearing fluorine at the 1-position (geminal to the ester), has not been evaluated in these assays and represents a structurally distinct regioisomer. Procurement enables direct head-to-head comparative enzymology to assess whether 1-fluoro substitution alters the inactivation mechanism or selectivity profile relative to the 4-fluoro series.

PET Tracer Precursor Development for Amino Acid Transporter Imaging

The related cis-1-amino-3-fluoro-4-(fluoro-18F)cyclopentane-1-carboxylic acid PET tracers achieved tumor-to-normal brain ratios of 3.5–4.1 in rat gliosarcoma models and demonstrated system L amino acid transporter substrate activity [5]. The title compound's methyl ester and free 3-amine provide orthogonal functional handles for radiolabeling (e.g., ¹⁸F-fluorination at alternative positions or amide conjugation) and ester hydrolysis, potentially enabling the development of next-generation fluorocyclopentane-based PET imaging agents with improved pharmacokinetic profiles.

Quote Request

Request a Quote for Methyl 3-amino-1-fluorocyclopentane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.